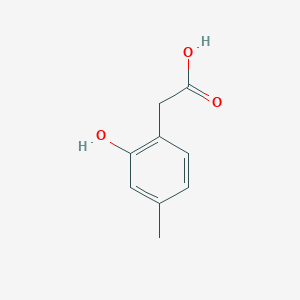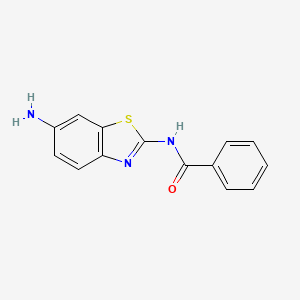![molecular formula C11H14ClNO2 B8727971 methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B8727971.png)
methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 4-chlorophenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an appropriate acylating agent, such as acryloyl chloride, to form the intermediate 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.
Esterification: The intermediate is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of ester derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
methyl 3-[(4-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
Clave InChI |
CHRQVZKXDGGIPE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)





